[(E)-1-(4-hydroxy-3-methoxyphenyl)propylideneamino]thiourea
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Overview
Description
[(E)-1-(4-hydroxy-3-methoxyphenyl)propylideneamino]thiourea is an organic compound characterized by the presence of a hydroxy-methoxyphenyl group attached to a propylideneamino moiety, which is further linked to a thiourea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-1-(4-hydroxy-3-methoxyphenyl)propylideneamino]thiourea typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with propylideneamino thiourea under specific reaction conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation process. The reaction mixture is stirred at room temperature for several hours until the desired product precipitates out .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with the reaction being carried out in large reactors. The product is then purified through crystallization or other separation techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
[(E)-1-(4-hydroxy-3-methoxyphenyl)propylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile, often with the addition of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities, showing promise as a bioactive compound.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of [(E)-1-(4-hydroxy-3-methoxyphenyl)propylideneamino]thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or activation of specific biochemical pathways. For example, its anticancer activity is attributed to the inhibition of enzymes involved in DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-Hydroxy-3-methoxyphenyl)dec-3-en-5-one
- (E)-1-(4-Hydroxy-3-methoxyphenyl)hexadec-4-en-3-one
- 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol
Uniqueness
[(E)-1-(4-hydroxy-3-methoxyphenyl)propylideneamino]thiourea stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its thiourea moiety, in particular, is responsible for its ability to form strong interactions with metal ions and biological targets, making it a versatile compound in various applications .
Properties
IUPAC Name |
[(E)-1-(4-hydroxy-3-methoxyphenyl)propylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-3-8(13-14-11(12)17)7-4-5-9(15)10(6-7)16-2/h4-6,15H,3H2,1-2H3,(H3,12,14,17)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVONMSPVRFAIS-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=S)N)C1=CC(=C(C=C1)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC(=S)N)/C1=CC(=C(C=C1)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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